molecular formula C16H27NO5 B11828475 tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B11828475
M. Wt: 313.39 g/mol
InChI Key: XRTPDZOOSFTNFN-YVECIDJPSA-N
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Description

tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxirane ring, and an oxazolidine ring

Preparation Methods

The synthesis of tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxirane and oxazolidine rings. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. The tert-butyl group may influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds include other oxazolidine and oxirane derivatives. Compared to these compounds, tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can result in different reactivity patterns and biological activities.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl (4R,5R)-5-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H27NO5/c1-7-8-10-12(13-11(9-18)20-13)21-16(5,6)17(10)14(19)22-15(2,3)4/h7,10-13,18H,1,8-9H2,2-6H3/t10-,11+,12-,13-/m1/s1

InChI Key

XRTPDZOOSFTNFN-YVECIDJPSA-N

Isomeric SMILES

CC1(N([C@@H]([C@@H](O1)[C@H]2[C@@H](O2)CO)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C2C(O2)CO)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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